molecular formula C7H6BrFO2 B12858242 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol

2-Bromo-5-fluoro-4-(hydroxymethyl)phenol

Cat. No.: B12858242
M. Wt: 221.02 g/mol
InChI Key: UCWGXBWWAQBQMF-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6BrFO2 It is a derivative of phenol, where the phenolic ring is substituted with bromine, fluorine, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol typically involves the bromination and fluorination of a phenolic precursor. One common method is the selective bromination of 5-fluoro-4-(hydroxymethyl)phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-(hydroxymethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-5-fluoro-4-(hydroxymethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to molecular targets, making it a potent inhibitor or activator .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is unique due to the combination of bromine, fluorine, and hydroxymethyl substituents on the phenolic ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6BrFO2

Molecular Weight

221.02 g/mol

IUPAC Name

2-bromo-5-fluoro-4-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2,10-11H,3H2

InChI Key

UCWGXBWWAQBQMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)O)F)CO

Origin of Product

United States

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